molecular formula C9H11N3O B11793047 3-Methoxy-1-methyl-1H-indazol-5-amine

3-Methoxy-1-methyl-1H-indazol-5-amine

Cat. No.: B11793047
M. Wt: 177.20 g/mol
InChI Key: UKSSYKBHYRUULM-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-1H-indazol-5-amine is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound features a methoxy group at the 3-position, a methyl group at the 1-position, and an amine group at the 5-position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-methyl-1H-indazol-5-amine can be achieved through various methods. One common approach involves the reaction of 3-methoxybenzaldehyde with methylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired indazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-methyl-1H-indazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted indazole derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-methyl-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, modulate protein-protein interactions, and affect cellular signaling pathways. These interactions lead to its observed biological effects, such as anticancer and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indazol-5-amine: Lacks the methoxy group at the 3-position.

    3-Methoxy-1H-indazol-5-amine: Lacks the methyl group at the 1-position.

    3-Methoxy-1-methyl-1H-indazole: Lacks the amine group at the 5-position.

Uniqueness

3-Methoxy-1-methyl-1H-indazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy, methyl, and amine groups allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

3-methoxy-1-methylindazol-5-amine

InChI

InChI=1S/C9H11N3O/c1-12-8-4-3-6(10)5-7(8)9(11-12)13-2/h3-5H,10H2,1-2H3

InChI Key

UKSSYKBHYRUULM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N)C(=N1)OC

Origin of Product

United States

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